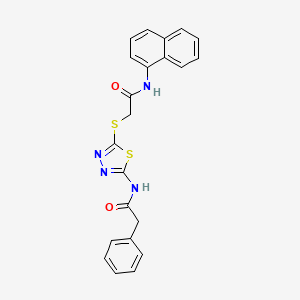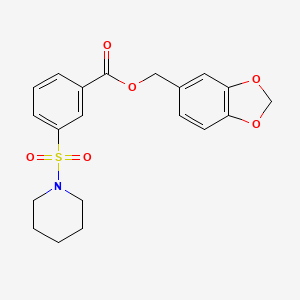![molecular formula C9H14ClN3O B2903967 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide CAS No. 2013871-07-1](/img/structure/B2903967.png)
2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby reducing inflammation, pain, and fever. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, antitumor, and antimicrobial activities. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation, pain, and fever. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to exhibit antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide is its potential therapeutic applications in various fields of medicine, including the treatment of inflammatory disorders, cancer, and infectious diseases. In addition, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging, and the purity of the product can be difficult to achieve. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
Despite the challenges associated with the use of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide in lab experiments, there are still many future directions for research. One possible direction is to explore the potential of this compound in the treatment of other inflammatory disorders, such as psoriasis and inflammatory bowel disease. Another direction is to investigate the use of this compound in combination with other drugs to enhance its therapeutic potential. Furthermore, future research could focus on elucidating the mechanism of action of this compound and optimizing its pharmacological properties. Overall, the potential therapeutic applications of this compound make it a promising candidate for drug development, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide involves the reaction of 2-methylpyrazole with 2-chloro-N-methylpropanamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity of the product can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, this compound has also been shown to possess antitumor and antimicrobial activities, which make it a potential candidate for the development of anticancer and antibacterial drugs.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7(10)9(14)12(2)6-8-4-5-11-13(8)3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFUAMIWUNOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine](/img/structure/B2903889.png)
![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2903890.png)
![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B2903892.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide](/img/structure/B2903894.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2903898.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2903899.png)
![N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2903902.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2903906.png)
